(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid
CAS No.:
Cat. No.: VC20151671
Molecular Formula: C11H22O3Si
Molecular Weight: 230.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22O3Si |
|---|---|
| Molecular Weight | 230.38 g/mol |
| IUPAC Name | (3S)-3-[tert-butyl(dimethyl)silyl]oxypent-4-enoic acid |
| Standard InChI | InChI=1S/C11H22O3Si/c1-7-9(8-10(12)13)14-15(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3,(H,12,13)/t9-/m1/s1 |
| Standard InChI Key | KWPDEVJZJHRUAE-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)O)C=C |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC(CC(=O)O)C=C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-3-((tert-butyldimethylsilyl)oxy)pent-4-enoic acid is C₁₁H₂₂O₃Si, with a molecular weight of 230.38 g/mol . The compound’s structure comprises a carboxylic acid moiety at the terminal position, a conjugated double bond at C4, and a stereogenic center at C3 bearing the TBS-protected hydroxyl group.
Stereochemical Configuration
The (S)-configuration at C3 ensures enantioselective reactivity in asymmetric synthesis. This configuration is critical for interactions in chiral environments, such as enzyme-active sites or receptor-binding pockets .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂O₃Si | |
| Molecular Weight | 230.38 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| LogP (Partition Coefficient) | 3.04 (predicted) |
The logP value indicates moderate lipophilicity, suggesting reasonable membrane permeability in biological systems .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of (S)-3-((tert-butyldimethylsilyl)oxy)pent-4-enoic acid typically involves a multi-step sequence:
-
Protection of Alcohols:
The hydroxyl group at C3 is protected with a TBS group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole . This step ensures stability during subsequent reactions. -
Oxidation and Functionalization:
Intermediate aldehydes or ketones are generated via oxidation. For example, 3-((tert-butyldimethylsilyl)oxy)propan-1-ol is oxidized to 3-((tert-butyldimethylsilyl)oxy)propanal using pyridinium chlorochromate (PCC) . -
Wittig Olefination:
A Wittig reaction with phosphonoacetate esters introduces the α,β-unsaturated carboxylic acid moiety. Ethyl (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoate is synthesized via this method , followed by hydrolysis to yield the free acid.
Stereochemical Control
The (S)-configuration is introduced using chiral auxiliaries or asymmetric catalysis. For instance, enzymatic resolution or Evans’ oxazolidinone methodology ensures enantiomeric excess >95% .
Applications in Organic Synthesis
Intermediate in Heterocycle Synthesis
The compound serves as a precursor for 1,4-oxazepan-5-one derivatives, which are pharmacologically relevant scaffolds. Cyclization reactions with amines or amino alcohols yield seven-membered lactams, as demonstrated in the synthesis of antiviral agents .
Natural Product Synthesis
In the total synthesis of mandelalide A, a marine macrolide with antitumor activity, TBS-protected intermediates analogous to (S)-3-((tert-butyldimethylsilyl)oxy)pent-4-enoic acid were employed to construct stereodefined fragments .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
δ 5.80–5.70 (m, 1H, CH₂=CH), 4.20–4.10 (m, 1H, CH-OSi), 2.60–2.50 (m, 2H, COOH), 0.90 (s, 9H, t-Bu), 0.10 (s, 6H, Si-CH₃) . -
¹³C NMR (CDCl₃):
δ 175.2 (COOH), 130.5 (CH₂=CH), 75.4 (CH-OSi), 25.8 (t-Bu), 18.0 (Si-C), -4.6 (Si-CH₃) .
Infrared Spectroscopy (IR)
Key absorptions include ν = 2917 cm⁻¹ (C-H stretch, Si-CH₃), 1705 cm⁻¹ (C=O, carboxylic acid), and 1251 cm⁻¹ (Si-O-C) .
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